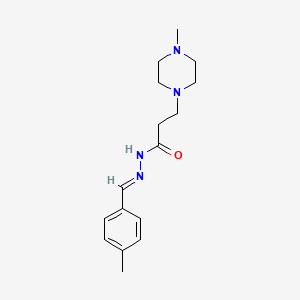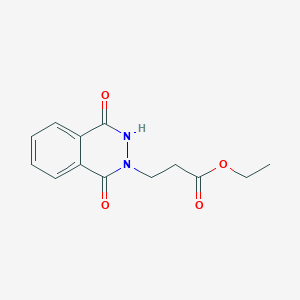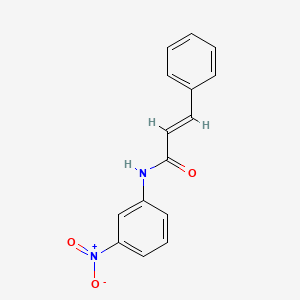
N,N-diethyl-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
N,N-diethyl-9H-xanthene-9-carboxamide, a derivative of xanthene, is part of a class of compounds that can be synthesized through various chemical reactions, including nucleophilic substitution and polycondensation processes. The synthesis of related xanthene derivatives involves the reaction of xanthene precursors with different reagents to introduce various functional groups, such as carboxyamide. For instance, the synthesis of polyamides containing xanthene units has been achieved by reacting aromatic dicarboxylic acid with aromatic diamines, showcasing the versatility of xanthene derivatives in polymer science (Guo et al., 2015).
Molecular Structure Analysis
The molecular structure of N,N-diethyl-9H-xanthene-9-carboxamide and its derivatives exhibits interesting features such as amorphous characteristics and solubility in polar aprotic solvents. The structural analysis often involves studying the glass transition temperatures, molecular weight, and solubility properties, indicating the material's suitability for various applications, including optically transparent polyamides (Guo et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving xanthene derivatives, including N,N-diethyl-9H-xanthene-9-carboxamide, can lead to a wide range of products with diverse properties. The reactivity of xanthene derivatives under different conditions, such as amidation reactions and homologation processes, underscores the compound's versatility in synthetic chemistry. An example includes the microwave synthesis of xanthene derivatives, demonstrating the efficiency of modern synthetic methods (Benjamin et al., 2010).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as N,N-diethyl-9H-xanthene-9-carboxamide, are critical for their application in materials science. These properties include high glass transition temperatures, thermal stability, and solubility in organic solvents, which are essential for the production of high-performance materials (Sheng et al., 2009).
Chemical Properties Analysis
The chemical properties of N,N-diethyl-9H-xanthene-9-carboxamide derivatives are influenced by their functional groups, leading to applications in various fields. The presence of carboxamide groups, for example, contributes to the compound's reactivity and interaction with other molecules, making it suitable for the synthesis of complex polymers and materials with specific properties (Sheng et al., 2009).
Applications De Recherche Scientifique
Chemistry and Biochemistry of Reactive Molecules
Studies on reactive molecules like acrylamide highlight the broad applications of such compounds in industrial processes, including polymer synthesis, which is relevant for the study of N,N-diethyl-9H-xanthene-9-carboxamide. Acrylamide, for example, is utilized to synthesize polyacrylamide, used in soil conditioning, wastewater treatment, and as a support for protein separation by electrophoresis. Understanding the chemistry and biochemistry of reactive molecules like N,N-diethyl-9H-xanthene-9-carboxamide could unlock new applications in similar domains (Friedman, 2003).
Pharmacological Research
The pharmacological study of compounds like lysergic acid diethylamide (LSD) provides a framework for investigating the effects of N,N-diethyl-9H-xanthene-9-carboxamide on biological systems. LSD research has explored its psychoactive effects, contributing to our understanding of neurotransmitter systems and experimental treatments. Similar pharmacological research on N,N-diethyl-9H-xanthene-9-carboxamide could reveal new insights into its potential therapeutic applications (Passie et al., 2008).
Biomedical Applications
The study of xanthones and related compounds in medicinal plants, including their biosynthesis and biological activities, suggests a potential area of research for N,N-diethyl-9H-xanthene-9-carboxamide. These compounds exhibit antimicrobial, cytotoxic, and enzyme inhibitory effects, indicating the potential for N,N-diethyl-9H-xanthene-9-carboxamide to be explored for similar biomedical applications (Mazimba et al., 2013).
Environmental and Safety Perspectives
Research on the environmental and safety aspects of compounds like N,N-diethyl-m-toluamide (DEET) highlights the importance of assessing the safety profiles of similar compounds. Understanding the mechanisms used to determine the safety of DEET in humans could inform safety assessments for N,N-diethyl-9H-xanthene-9-carboxamide, ensuring its safe use in potential applications (Chen-Hussey et al., 2014).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamide and its applications in nanotechnology, polymer processing, and biomedical fields suggests a model for exploring the supramolecular chemistry of N,N-diethyl-9H-xanthene-9-carboxamide. The self-assembly behavior of such compounds could be leveraged in designing novel materials with specific functionalities (Cantekin et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-diethyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-19(4-2)18(20)17-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)17/h5-12,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGIJTHESCPASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)
![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)

![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)
![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)